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Compound Name: AZD6918

Cat. No.: B1666230 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Tropomyosin Receptor Kinase

(Trk) selectivity profile of the inhibitor AZD6918. While described as a potent and selective

inhibitor of Trk tyrosine kinases, specific quantitative data from broad kinase selectivity panels

are not publicly available. This document synthesizes the available qualitative information and

provides detailed, representative methodologies for the key experiments required to fully

characterize the selectivity of a Trk inhibitor like AZD6918. Additionally, it visualizes the core

signaling pathways associated with Trk kinases.

Introduction to AZD6918
AZD6918 is an orally active small molecule inhibitor targeting the Trk family of receptor tyrosine

kinases (TrkA, TrkB, and TrkC).[1][2][3] These receptors are crucial for neuronal development,

survival, and function. Dysregulation of Trk signaling has been implicated in various cancers,

making Trk inhibitors like AZD6918 promising therapeutic agents, particularly in the context of

neuroblastoma.[1][2] Studies have shown that AZD6918 can induce cell death and attenuate

the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells,

highlighting its potential in cancer therapy.[1][2]
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A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. High

selectivity for the intended target minimizes off-target effects and potential toxicity. While

AZD6918 is characterized as a selective Trk inhibitor, detailed public data on its inhibitory

activity (e.g., IC50 values) against a broad panel of kinases is not available.

To provide a framework for understanding how such a selectivity profile would be determined,

the following sections detail the standard experimental protocols used in the industry.

Data Presentation (Hypothetical)
In the absence of specific data for AZD6918, a typical kinase selectivity profile would be

presented in a tabular format as shown below. This table would list the inhibitor's potency

(IC50) against the primary targets (TrkA, TrkB, TrkC) and a selection of off-target kinases. A

comprehensive analysis would involve screening against a panel of hundreds of kinases.

Table 1: Hypothetical Kinase Selectivity Profile of a Trk Inhibitor

Kinase Target IC50 (nM) Fold Selectivity vs. TrkA

TrkA Value 1

TrkB Value Value

TrkC Value Value

Off-Target Kinase 1 Value Value

Off-Target Kinase 2 Value Value

... ... ...

Experimental Protocols
The following are detailed, representative protocols for biochemical and cellular assays

designed to determine the kinase selectivity profile of an inhibitor like AZD6918.

Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD6918 against

TrkA, TrkB, TrkC, and a panel of off-target kinases.

Materials:

Purified recombinant human kinase enzymes (TrkA, TrkB, TrkC, and off-target kinases)

Kinase-specific peptide or protein substrate

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

AZD6918 stock solution in DMSO

96- or 384-well assay plates

Phosphocellulose filter mats or other capture method for radiolabeled assays

Scintillation counter or luminescence/fluorescence plate reader for non-radiolabeled assays

(e.g., ADP-Glo™, HTRF®)

Workflow:
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Preparation

Assay Execution

Detection & Analysis

Prepare serial dilutions of AZD6918

Add AZD6918 dilutions to assay plate

Prepare kinase, substrate, and ATP solutions

Add kinase to the wells

Pre-incubate inhibitor and kinase

Initiate reaction by adding ATP/substrate mix

Incubate at room temperature

Stop the reaction

Measure kinase activity (e.g., radioactivity, luminescence)

Calculate % inhibition and determine IC50 values

Click to download full resolution via product page

Biochemical Kinase Assay Workflow
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Procedure:

Compound Preparation: Prepare a serial dilution of AZD6918 in DMSO, followed by a further

dilution in the assay buffer.

Reaction Setup: Add the diluted AZD6918 or vehicle control (DMSO) to the wells of the

assay plate.

Add the purified kinase enzyme to each well and pre-incubate for a defined period (e.g., 10-

15 minutes) at room temperature to allow for compound binding.

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP

concentration should ideally be at or near the Michaelis constant (Km) for each specific

kinase.

Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room

temperature.

Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by

spotting the reaction mixture onto a phosphocellulose filter mat.

Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this

involves washing the filter mats to remove unincorporated [γ-³²P]ATP and measuring the

remaining radioactivity using a scintillation counter. For non-radiolabeled assays, follow the

manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence for

ADP-Glo™).

Data Analysis: Calculate the percentage of kinase inhibition for each AZD6918 concentration

relative to the vehicle control. Determine the IC50 value by fitting the data to a four-

parameter logistic dose-response curve.

Cellular Trk Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation

of Trk receptors in a cellular context.
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Objective: To determine the cellular potency (IC50) of AZD6918 in inhibiting the

phosphorylation of TrkA, TrkB, and TrkC.

Materials:

Cell lines engineered to overexpress TrkA, TrkB, or TrkC (e.g., NIH-3T3 or Ba/F3 cells)

Cell culture medium and supplements

Ligands for Trk activation: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic

Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.

AZD6918 stock solution in DMSO

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Antibodies: primary antibodies specific for phosphorylated Trk (p-Trk) and total Trk, and a

secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye).

Western blotting or ELISA reagents and equipment.

Workflow:
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Cell Culture & Treatment

Lysis & Detection

Data Analysis

Seed Trk-expressing cells

Serum-starve cells

Treat with AZD6918 dilutions

Stimulate with cognate ligand (NGF, BDNF, or NT-3)

Lyse cells

Quantify protein concentration

Detect p-Trk and total Trk (Western Blot or ELISA)

Quantify signal intensity

Calculate % inhibition of phosphorylation

Determine cellular IC50
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Cellular Trk Autophosphorylation Assay Workflow
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Procedure:

Cell Culture: Seed the Trk-expressing cells in appropriate culture plates and allow them to

adhere.

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a few hours

or overnight.

Inhibitor Treatment: Treat the cells with various concentrations of AZD6918 or vehicle control

for a predetermined time (e.g., 1-2 hours).

Ligand Stimulation: Stimulate the cells with the corresponding ligand (NGF, BDNF, or NT-3)

for a short period (e.g., 5-15 minutes) to induce Trk autophosphorylation.

Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates.

Detection (Western Blot):

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

membrane.

Probe the membrane with a primary antibody against p-Trk.

Wash and then incubate with a labeled secondary antibody.

Detect the signal.

Strip the membrane and re-probe with an antibody for total Trk as a loading control.

Detection (ELISA): Use a sandwich ELISA kit with a capture antibody for total Trk and a

detection antibody for p-Trk.

Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric

signal (ELISA). Normalize the p-Trk signal to the total Trk signal. Calculate the percentage of

inhibition of phosphorylation for each AZD6918 concentration and determine the IC50 value.
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Trk Signaling Pathways
AZD6918 exerts its effects by inhibiting the kinase activity of Trk receptors, thereby blocking

downstream signaling cascades that are crucial for cell survival, proliferation, and

differentiation. The three main signaling pathways activated by Trk receptors are the

Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

TrkA Signaling Pathway
Primarily activated by Nerve Growth Factor (NGF), the TrkA signaling cascade is critical for the

survival and differentiation of sensory and sympathetic neurons.
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TrkA Signaling Pathway
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TrkB Signaling Pathway
Activated by Brain-Derived Neurotrophic Factor (BDNF) and NT-4, the TrkB pathway is

essential for neuronal survival, synaptic plasticity, and memory.
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TrkC Signaling Pathway
The primary receptor for Neurotrophin-3 (NT-3), TrkC signaling, is crucial for the survival of

proprioceptive sensory neurons.
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Conclusion
AZD6918 is a selective inhibitor of the Trk family of receptor tyrosine kinases. While a detailed

public kinase selectivity profile is not available, this guide provides the standard methodologies

for determining such a profile. The provided protocols for biochemical and cellular assays offer

a comprehensive framework for assessing the potency and selectivity of Trk inhibitors.

Furthermore, the visualization of the Trk signaling pathways illustrates the mechanism by which

AZD6918 is expected to exert its therapeutic effects. A thorough understanding of an inhibitor's

selectivity is paramount for its successful development and clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from
etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from
etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZD6918: A Technical Overview of its Tropomyosin
Receptor Kinase (Trk) Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666230#azd6918-trk-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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